
2-(4-PROPOXYBENZAMIDO)BENZOIC ACID
Description
2-(4-Propoxybenzamido)benzoic acid is a synthetic benzoic acid derivative characterized by a propoxy-substituted benzamido group at the 2-position of the benzoic acid scaffold. Its structure integrates three key functional groups:
- Benzoic acid core: Provides acidity (pKa ~2–3) and hydrogen-bonding capacity.
- Amide linkage: Enhances stability and facilitates hydrogen bonding with biological targets.
The propoxy group may improve metabolic stability compared to shorter alkoxy chains .
Properties
IUPAC Name |
2-[(4-propoxybenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-11-22-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYDDTOCUZSHOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxybenzamido)benzoic acid typically involves the condensation of 4-propoxybenzoic acid with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propoxybenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-(4-Propoxybenzamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(4-Propoxybenzamido)benzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of penicillin-binding proteins, it forms a non-covalent complex with the active site of the enzyme, thereby blocking its normal function and leading to bacterial cell death . The compound’s ability to interact with various biological pathways makes it a promising candidate for further drug development .
Comparison with Similar Compounds
4-Hydroxybenzoic Acid (CAS: 99-96-7)
Structural Differences :
- Lacks the propoxybenzamido group; instead, it has a single hydroxyl group at the para position.
- Simpler structure with higher polarity due to the -OH group.
Key Properties :
Property | 4-Hydroxybenzoic Acid | 2-(4-Propoxybenzamido)Benzoic Acid |
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Solubility (Water) | High (polar -OH group) | Low (lipophilic propoxy chain) |
pKa | ~4.5 (weaker acid) | ~2.8 (stronger acid due to benzoic acid core) |
Biological Activity | Antimicrobial preservative | Hypothesized anti-inflammatory |
Functional Impact : The hydroxyl group in 4-hydroxybenzoic acid increases water solubility but reduces membrane permeability compared to the propoxybenzamido analog .
2-(2-Ethoxy-2-oxoacetamido)Benzoic Acid
Structural Differences :
- Ethoxy-oxoacetamido substituent vs. propoxybenzamido group.
- Shorter alkoxy chain (ethoxy vs. propoxy) and an additional ketone group.
Key Properties :
Property | 2-(2-Ethoxy-2-oxoacetamido)Benzoic Acid | This compound |
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Lipophilicity | Moderate (ethoxy chain) | Higher (propoxy chain) |
Metabolic Stability | Likely lower (shorter chain) | Higher (longer chain resists oxidation) |
Synthetic Complexity | Higher (ketone introduces instability) | Moderate (amide stability) |
Functional Impact : The ethoxy group in the former compound may lead to faster metabolic clearance, while the propoxy group in the target compound enhances bioavailability .
Diclofenac Metabolites (e.g., 2-[2-(2′,6′-Dichloroanilino)Phenyl]Acetic Acid)
Structural Differences :
- Diclofenac derivatives feature chlorinated aromatic rings and acetic acid groups.
- Lack the benzoic acid core and amide linkage present in the target compound.
Key Properties :
Property | Diclofenac Metabolites | This compound |
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Biodegradation | Slower (chlorine atoms hinder breakdown) | Likely faster (no halogen substituents) |
Toxicity | Higher (chlorinated byproducts) | Hypothesized lower |
Biological Target | COX-1/COX-2 inhibition | Unknown (structural analogy suggests COX affinity) |
Functional Impact : The absence of chlorine in the target compound may reduce environmental persistence and toxicity compared to diclofenac metabolites .
Research Implications
- Pharmacology : The propoxybenzamido group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., COX-2), warranting in vitro assays.
- Environmental Science : Lack of halogenation suggests lower eco-toxicity compared to diclofenac derivatives .
- Material Science : The amide linkage could stabilize polymers or coatings, leveraging hydrogen-bonding networks.
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